Benzoic acid;2-fluoro-4-iodophenol
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Overview
Description
Benzoic acid;2-fluoro-4-iodophenol is an organic compound that combines the structural features of benzoic acid and phenol, with additional fluorine and iodine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-4-iodophenol can be achieved through nucleophilic aromatic substitution reactions. One common method involves the reaction of 2-fluorophenol with potassium iodide in the presence of tert-butyl hydroperoxide in methanol at room temperature for 12 hours. The reaction mixture is then quenched with sodium thiosulfate and extracted with ethyl acetate. The organic layer is washed with water and brine, concentrated under reduced pressure, and purified by column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for benzoic acid;2-fluoro-4-iodophenol are not well-documented in the literature. the principles of nucleophilic aromatic substitution and the use of appropriate reagents and conditions can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid;2-fluoro-4-iodophenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The iodine substituent can be reduced to form the corresponding fluorophenol.
Substitution: The fluorine and iodine substituents can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Fluorophenol and other reduced derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Benzoic acid;2-fluoro-4-iodophenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid;2-fluoro-4-iodophenol involves its interaction with various molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the fluorine and iodine substituents can influence the compound’s reactivity and binding affinity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Benzoic acid;2-fluoro-4-iodophenol can be compared with other similar compounds, such as:
2-fluorobenzoic acid: Lacks the iodine substituent and has different reactivity and applications.
4-iodophenol: Lacks the fluorine substituent and has different chemical properties.
2-fluoro-4-nitrophenol: Contains a nitro group instead of an iodine substituent, leading to different reactivity and applications.
Properties
CAS No. |
134321-81-6 |
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Molecular Formula |
C13H10FIO3 |
Molecular Weight |
360.12 g/mol |
IUPAC Name |
benzoic acid;2-fluoro-4-iodophenol |
InChI |
InChI=1S/C7H6O2.C6H4FIO/c8-7(9)6-4-2-1-3-5-6;7-5-3-4(8)1-2-6(5)9/h1-5H,(H,8,9);1-3,9H |
InChI Key |
ANKLQHWVPSXPDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)O.C1=CC(=C(C=C1I)F)O |
Origin of Product |
United States |
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